![molecular formula C10H14ClN3O2 B2801664 (R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride CAS No. 1233860-26-8](/img/structure/B2801664.png)
(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
“®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS number 1417789-20-8 . It is also referred to as “®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride” and "(2-Nitro-phenyl)-®-pyrrolidin-3-yl-aMine hydrochloride" .
Chemical Reactions Analysis
The chemical reactions involving “®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride” are not specified in the search results. Detailed chemical reactions analysis would require additional information or resources .Scientific Research Applications
- ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride serves as a chiral organocatalyst in asymmetric reactions. Its pyrrolidine backbone imparts chirality, making it valuable for promoting enantioselective transformations. Researchers explore its use in Michael additions, Mannich reactions, and other asymmetric processes .
Organocatalysis and Asymmetric Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R)-1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAHYQLWGOVFZ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride |
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